molecular formula C16H25N3O3 B13440437 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate

Cat. No.: B13440437
M. Wt: 307.39 g/mol
InChI Key: RXJWPLCRMALCHX-UHFFFAOYSA-N
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Description

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is an organic compound with a complex structure that includes ureido and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-ethyl-3-methylurea with an appropriate phenyl ethyl(methyl)carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate
  • 3-Ethyl-3-methyl-1-pentyne
  • 1-Phenyl-3-methylurea

Uniqueness

3-(1-(3-Ethyl-3-methylureido)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific combination of ureido and carbamate functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

[3-[1-[[ethyl(methyl)carbamoyl]amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C16H25N3O3/c1-6-18(4)15(20)17-12(3)13-9-8-10-14(11-13)22-16(21)19(5)7-2/h8-12H,6-7H2,1-5H3,(H,17,20)

InChI Key

RXJWPLCRMALCHX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)NC(C)C1=CC(=CC=C1)OC(=O)N(C)CC

Origin of Product

United States

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